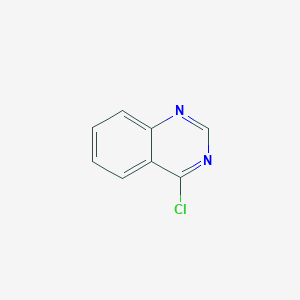

4-Chloroquinazoline

Descripción

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry and Organic Synthesis

The quinazoline core is a fundamental structure in the development of new therapeutic agents. nih.govdoaj.org Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, and antidiabetic properties. mdpi.comresearchgate.netmdpi.comnih.govrsc.org This broad spectrum of activity has cemented the quinazoline scaffold as a structure of immense interest in pharmaceutical chemistry. mdpi.comresearchgate.net

The structural motif of quinazoline is present in numerous bioactive compounds, including naturally occurring alkaloids and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). doaj.orgmdpi.combenthamdirect.com The therapeutic value of this scaffold was first highlighted by drugs such as Prazosin and Doxazosin, used for treating hypertension and benign prostatic hyperplasia. mdpi.comscielo.brbohrium.com Its prominence surged with the approval of kinase inhibitors for cancer therapy, such as Gefitinib (B1684475), the first-in-class EGFR inhibitor for non-small cell lung cancer. scielo.brbohrium.comwikipedia.org

Below is a table of selected FDA-approved drugs that feature the quinazoline scaffold, demonstrating its therapeutic success.

| Drug Name | Brand Name(s) | Primary Indication(s) | FDA Approval Year |

| Prazosin | Minipress | Hypertension, Benign Prostatic Hyperplasia | 1976 |

| Doxazosin | Cardura | Hypertension, Benign Prostatic Hyperplasia | 1990 |

| Terazosin | Hytrin | Hypertension, Benign Prostatic Hyperplasia | 1987 |

| Gefitinib | Iressa | Non-Small Cell Lung Cancer (NSCLC) | 2003 wikipedia.orgnewdrugapprovals.org |

| Erlotinib (B232) | Tarceva | NSCLC, Pancreatic Cancer | 2004 wikipedia.orgnewdrugapprovals.org |

| Lapatinib | Tykerb | Breast Cancer | 2007 wikipedia.orgnewdrugapprovals.org |

| Vandetanib | Caprelsa | Medullary Thyroid Cancer | 2011 newdrugapprovals.org |

| Afatinib | Gilotrif | Non-Small Cell Lung Cancer (NSCLC) | 2013 wikipedia.orgnewdrugapprovals.org |

| Belumosudil | Rezurock | Chronic Graft-Versus-Host Disease | 2021 scielo.brbohrium.com |

The quinazoline framework is widely regarded as a "privileged structure" in medicinal chemistry. mdpi.comscielo.brnih.govnih.gov This term describes a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, making it a versatile template for drug design. nih.gov By strategically modifying the substituents on the quinazoline ring, researchers can develop potent and selective inhibitors for a wide range of enzymes and receptors. nih.gov

Furthermore, the quinazoline nucleus acts as a critical pharmacophore—the essential three-dimensional arrangement of atoms required for biological activity. researchgate.neteipublication.comnih.gov In many kinase inhibitors, the quinazoline ring serves as a "hinge-binder," forming key hydrogen bond interactions with the hinge region of the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR). scielo.brscielo.br This interaction is fundamental to the inhibitory mechanism of several successful anticancer drugs. pnrjournal.com

Unique Reactivity Profile of 4-Chloroquinazoline for Diversification

The chemical utility of this compound stems from the reactivity of the chlorine atom at the C4 position. This position is susceptible to nucleophilic aromatic substitution (SNAr), where the chloro group acts as an efficient leaving group. researchgate.netresearchgate.net This reactivity is the cornerstone of its role as a versatile synthetic intermediate, allowing for the straightforward introduction of a wide variety of functional groups and molecular fragments. mdpi.com

The reaction of this compound with nucleophiles is a widely employed strategy for creating diverse chemical libraries for drug discovery. nih.govbeilstein-journals.org

Amination: It readily reacts with various amines, including anilines, benzylamines, and aliphatic amines, to produce 4-aminoquinazoline derivatives. researchgate.netnih.gov This reaction is fundamental to the synthesis of numerous potent kinase inhibitors, such as 4-anilinoquinazolines. pnrjournal.comnih.gov The reaction conditions can be tuned based on the nucleophilicity of the amine; while electron-rich amines react under milder conditions, electron-poor amines may require microwave irradiation to achieve efficient conversion. nih.govbeilstein-journals.org

Reaction with other Nucleophiles: Beyond amines, this compound can be derivatized with other nucleophiles. For instance, it reacts with hydrazine (B178648) hydrate (B1144303) to form triazole derivatives through ring transformation mechanisms. rsc.org It has also been used in reactions with sodium diselenide to synthesize novel biquinazoline diselenide compounds. raco.cat

This facile diversification makes this compound an invaluable starting material for generating focused compound libraries aimed at specific biological targets. sci-hub.se Subsequent modifications can also be performed, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira reactions) on other positions of the ring, to further increase molecular complexity. researchgate.net

Scope and Focus of the Research Outline

This article provides a focused overview of the chemical compound this compound within the context of academic research. It highlights the foundational importance of the parent quinazoline scaffold as a privileged structure and key pharmacophore in medicinal chemistry, evidenced by its prevalence in numerous FDA-approved drugs. The central theme is the unique reactivity of the 4-chloro substituent, which enables extensive molecular diversification through nucleophilic substitution and other synthetic transformations. The content strictly adheres to the chemical and synthetic aspects of this compound, providing a scientific basis for its significance as a versatile building block in organic synthesis and drug discovery.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRRXASZZAKBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199866 | |

| Record name | Quinazoline, 4-chloro- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5190-68-1 | |

| Record name | Quinazoline, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005190681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloroquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinazoline, 4-chloro- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloroquinazoline and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone in the functionalization of electron-deficient aromatic systems like quinazoline (B50416). The presence of nitrogen atoms in the quinazoline ring system activates the C4 position towards nucleophilic attack, facilitating the displacement of the chloro substituent. This reactivity is the basis for the synthesis of a wide array of 4-substituted quinazolines.

Amination Protocols

The introduction of an amino group at the C4 position of the quinazoline ring is a critical step in the synthesis of many pharmacologically active molecules. Various protocols have been developed to achieve this transformation, employing different catalysts and reaction conditions to accommodate a wide range of amine nucleophiles.

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst that has found application in a variety of organic transformations. While its use in the amination of 4-chloroquinazoline is not as extensively documented as other methods, its catalytic activity in related SNAr reactions highlights its potential. For instance, DMAP has been successfully employed to catalyze the reaction of 4-chloroquinazolines with poorly nucleophilic alcohols, such as benzylic alcohols, in a simple and efficient SNAr approach. rsc.org This reaction proceeds smoothly under microwave irradiation, affording good yields in a short reaction time. rsc.org The mechanism of DMAP catalysis in SNAr reactions typically involves the initial formation of a highly reactive N-acylpyridinium or, in this context, a 4-(quinazolin-4-yl)pyridinium intermediate, which is then readily attacked by the nucleophile.

In contrast to base-catalyzed or neutral conditions, the use of hydrochloric acid as a catalyst offers a unique approach to controlling the outcome of amination reactions, particularly when dealing with nucleophiles possessing multiple reactive sites. A notable example is the reaction of 4-chloroquinazolines with 3-amino-1H-pyrazoles. In the presence of HCl, the amination occurs exclusively at the primary amino group of the aminopyrazole via an SNAr mechanism. nih.govacs.org This chemoselectivity is attributed to the protonation of the more basic cyclic secondary amino group of the pyrazole (B372694), rendering it non-nucleophilic and directing the reaction to the primary amine. This method provides a powerful tool for achieving selective amination in complex molecules.

Table 1: Chemoselectivity in the Amination of 4-Chloroquinazolines with 3-Amino-1H-pyrazoles

| Catalyst/Conditions | Site of Amination | Reference |

| Pd2(dba)3/Xantphos/Na2CO3 | Cyclic secondary amino group | nih.govacs.org |

| HCl | Primary amino group | nih.govacs.org |

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. The N-arylation of 4-chloroquinazolines is a prime example of a reaction that benefits significantly from microwave assistance. beilstein-journals.orgnih.govnih.govmdpi.com This methodology allows for the rapid and efficient synthesis of a wide range of 4-anilinoquinazolines, which are an important class of compounds with potential anticancer properties. nih.gov

The microwave-mediated reaction is compatible with a diverse array of anilines, including those with ortho-, meta-, and para-substituents, and can be performed in environmentally benign solvent systems like THF/H₂O. nih.gov The efficiency of the reaction is influenced by the electronic nature of the aniline (B41778); electron-rich anilines tend to react more readily, while electron-poor anilines may require longer reaction times or higher temperatures. nih.gov However, microwave heating often overcomes these limitations, enabling the synthesis of derivatives that are difficult to obtain under conventional heating. nih.gov

Table 2: Examples of Microwave-Mediated N-Arylation of 4-Chloroquinazolines

| This compound Derivative | Aniline Derivative | Reaction Time | Yield (%) | Reference |

| 4-chloro-6-iodo-2-phenylquinazoline | N-methyl-4-methoxyaniline | 10 min | 90 | nih.gov |

| 4-chloro-6-bromo-2-phenylquinazoline | N-methyl-4-methoxyaniline | 10 min | 88 | nih.gov |

| 4-chloro-6-iodo-2-phenylquinazoline | N-methyl-2-methoxyaniline | 20 min | 87 | nih.gov |

| 4-chloro-6-bromo-2-phenylquinazoline | N-methyl-2-methoxyaniline | 20 min | 84 | nih.gov |

| 4-chloro-6-iodo-2-phenylquinazoline | o-toluidine | 2 h | 74 | nih.gov |

| 4-chloro-6-bromo-2-phenylquinazoline | o-toluidine | 2 h | 78 | nih.gov |

Hydrazine (B178648) and its derivatives are important nitrogen nucleophiles that react with this compound to produce 4-hydrazinoquinazolines. These products are valuable intermediates for the synthesis of various fused heterocyclic systems with diverse biological activities. The reaction of this compound with hydrazine hydrate (B1144303) is a common method for the preparation of 4-hydrazinoquinazoline. smolecule.comnih.gov Under certain conditions, such as high temperatures in a sealed tube, the reaction of 4-chloroquinazolines with hydrazine hydrate can lead to ring transformation products, yielding 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org

The resulting 4-hydrazinoquinazolines can undergo further reactions with various electrophiles. For example, they can be condensed with aldehydes and ketones to form Schiff bases, or reacted with acid chlorides and other reagents to construct triazolo[1,5-c]quinazolines and other complex heterocyclic systems. nih.gov

The regioselectivity of nucleophilic aromatic substitution is a critical aspect when multiple leaving groups are present on the aromatic ring. In the case of 2,4-dichloroquinazoline (B46505), the substitution of the first chlorine atom occurs preferentially at the C4 position. nih.govmdpi.comnih.govresearchgate.net This observed regioselectivity is a well-documented phenomenon and is supported by both experimental evidence and theoretical calculations. nih.govmdpi.comnih.govresearchgate.net

Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. nih.govnih.gov Furthermore, the calculated activation energy for the nucleophilic attack at the C4 position is lower than that for the attack at the C2 position, which further supports the observed regioselectivity. nih.govnih.gov

This inherent reactivity allows for the selective synthesis of 2-chloro-4-aminoquinazolines from 2,4-dichloroquinazoline precursors. The second substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of palladium catalysis. mdpi.com This predictable regioselectivity is a valuable tool in the design and synthesis of complex quinazoline derivatives.

Direct Nucleophilic Alkanoylation via Breslow Intermediates

The direct nucleophilic alkanoylation of heteroaromatic chlorides via Breslow intermediates is a known synthetic strategy. However, a review of the current scientific literature indicates that this specific methodology is not a commonly reported or standard procedure for the derivatization of this compound.

Formation of Thioethers and Ethers

The synthesis of 4-thioether and 4-ether substituted quinazolines is readily achieved through the SNAr reaction of this compound with appropriate thiophenols or phenols. This transformation is typically conducted in the presence of a base to facilitate the deprotonation of the nucleophile. The choice of base and solvent is crucial for the efficient formation of the desired products. Common bases employed include potassium carbonate and sodium hydride, while solvents such as dimethylformamide (DMF) are frequently utilized to ensure the solubility of the reactants and to promote the reaction.

Solvent Effects and Reaction Media Influence on SNAr

In aqueous media under acidic conditions, the quinazoline substrate can be protonated. This "electrophilic solvation" enhances the electrophilicity of the C4-carbon, making it more susceptible to nucleophilic attack. frontiersin.orgnih.gov However, in aprotic conventional organic solvents such as formamide, acetonitrile (B52724), and dichloromethane, the reaction with a weak nucleophile like aniline may not proceed to a significant extent. frontiersin.org

Conversely, with a more reactive nucleophile like hydrazine, the reaction is favored at higher pH values in aqueous media. nih.gov In this scenario, "nucleophilic solvation" of the hydrazine is proposed, where the solvent facilitates the deprotonation of the nucleophile, increasing its reactivity. nih.gov The reaction can then proceed through the formation of an anionic intermediate. nih.gov Kinetic studies in various conventional organic solvents like ethanol, butanol, dioxane, and acetonitrile have also been conducted to probe these effects. nih.gov

Activation of Electrophile/Nucleophile Pair

The activation of the electrophile/nucleophile pair is a key determinant of the success of SNAr reactions with this compound. frontiersin.orgnih.gov As mentioned, electrophilic solvation in acidic aqueous media activates the this compound substrate by protonation, thereby lowering the activation energy for the nucleophilic attack. frontiersin.orgnih.gov

For the nucleophile, its inherent reactivity and the reaction conditions play a crucial role. For instance, in the reaction with hydrazine, the formation of a more potent nucleophilic species is facilitated by the reaction medium. nih.gov The proposed mechanism suggests a nucleophilic solvation of hydrazine, which then acts as a dipole in its reaction with the electrophile. nih.gov This highlights that the activation can be modulated by controlling the reaction environment to favor either the activation of the electrophile or the enhancement of the nucleophile's strength. frontiersin.orgnih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds at the C4-position of the quinazoline ring, offering access to a wide array of derivatives that are not readily accessible through traditional SNAr chemistry.

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, has been successfully applied to this compound. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, have been utilized. nih.gov The choice of base, with triethylamine (B128534) and cesium carbonate being common examples, and solvent, typically DMF or THF, can significantly impact the reaction outcome and yield. nih.govresearchgate.net

For instance, the Sonogashira cross-coupling of 2-substituted 4-chloroquinazolines with terminal alkynes using Pd(PPh₃)₄ and CuI in the presence of cesium carbonate in dry DMF at room temperature has been reported to afford the corresponding 4-alkynylquinazolines in high yields. nih.govresearchgate.net However, the nature of the substituent at the C2-position can influence the reaction's success. For example, the presence of a trichloromethyl group at C2 has been found to complicate the reaction, leading to low yields of the desired product and the formation of side products when using certain catalyst and base combinations. nih.gov

| This compound Derivative | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Methyl-4-chloroquinazoline | Phenylacetylene | Pd(PPh₃)₄, CuI | Cs₂CO₃ | DMF | r.t., 3 h | 90 | nih.gov |

| 2-Methyl-4-chloroquinazoline | Cyclopropylacetylene | Pd(PPh₃)₄, CuI | Cs₂CO₃ | DMF | r.t., 3 h | 98 | nih.gov |

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI | Cs₂CO₃ | DMF | r.t., 3 h | 95 | nih.gov |

| 2-Trifluoromethyl-4-chloroquinazoline | Phenylacetylene | Pd(PPh₃)₄, CuI | Cs₂CO₃ | DMF | r.t., 3 h | 75 | nih.gov |

| 4-Chloro-6,7-dimethoxyquinazoline | Various terminal alkynes | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | NEt₃ | DMF | r.t. | Variable | nih.gov |

| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂ | Cs₂CO₃ | DMF | - | 15 | nih.gov |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide, is a highly versatile and widely used method for the synthesis of biaryl compounds. yonedalabs.comnih.gov This reaction has been effectively employed for the C4-arylation of this compound. nih.gov The reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, in the presence of a base, like sodium carbonate or cesium carbonate, and a suitable solvent system, which often includes a mixture of an organic solvent and water. nih.govnih.gov

The Suzuki-Miyaura cross-coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with various arylboronic acids has been shown to proceed selectively at the C4-position, yielding the corresponding 4-aryl derivatives. nih.gov Similarly, 4-chloro-2-trichloromethylquinazoline has been successfully coupled with arylboronic acids to produce 4-aryl-2-trichloromethylquinazolines. nih.gov These examples underscore the utility of the Suzuki-Miyaura reaction in accessing a diverse range of 4-arylquinazoline derivatives.

| This compound Derivative | Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloro-2-trichloromethylquinazoline | Arylboronic acids (2.5 equiv) | Pd(OAc)₂ | Cs₂CO₃ | DMF | reflux, 2 h | 50-65 | nih.gov |

| 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | Arylboronic acids (1.5 equiv) | Pd(PPh₃)₄ | Na₂CO₃ | Dimethoxyethane-ethanol (9:1) | Microwave | 43-78 | nih.gov |

Heck Cross-Coupling

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, has been applied to the synthesis of alkenyl-substituted quinazolines. nih.gov While direct examples using this compound can be inferred, related transformations with other haloquinazolines illustrate the utility of this method. For instance, 6,7-dialkoxy-4-iodoquinazolines have been successfully coupled with terminal alkynes after hydrozirconation to yield 4-alkenyl-6,7-dialkoxyquinazolines, which are known inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Similarly, 6-iodo-N-phenylquinazolin-4-amine has been cross-coupled with styrene (B11656) derivatives to produce 6-carbosubstituted N-phenylquinazolin-4-amines. nih.gov These examples demonstrate the potential of the Heck reaction for introducing alkenyl substituents onto the quinazoline core.

An analogous transformation, the oxidative Heck coupling, allows for the direct arylation of unsaturated systems. For example, coumarins have been coupled with arylboronic acids in the presence of a palladium catalyst to synthesize 4-arylcoumarins, showcasing a related C-H activation/arylation process. organic-chemistry.org

Table 1: Examples of Heck-Type Cross-Coupling Reactions on the Quinazoline Scaffold

| Quinazoline Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Ref |

| 6,7-dialkoxy-4-iodoquinazoline | Terminal Alkyne (post-hydrozirconation) | Pd(PPh₃)₄ | 4-Alkenyl-6,7-dialkoxyquinazoline | N/A | nih.gov |

| 6-Iodo-N-phenylquinazolin-4-amine | Styrene derivative | Pd(OAc)₂-PPh₃ | 6-Styryl-N-phenylquinazolin-4-amine | Low | nih.gov |

| 2-(Furan-2-yl)-6-iodo-N-isopropylquinazolin-4-amine | tert-Butyl acrylate | Pd(OAc)₂–tri-o-tolylphosphine | 6-(2-(tert-Butoxycarbonyl)vinyl)-2-(furan-2-yl)-N-isopropylquinazolin-4-amine | 63 | nih.gov |

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction has been extensively used to synthesize a wide array of amino-substituted quinazolines from this compound and its derivatives. nih.govwikipedia.orglibretexts.org The reaction is highly versatile, accommodating a broad range of primary and secondary amines, including anilines and aliphatic amines, to produce the corresponding 4-aminoquinazolines. nih.gov

The choice of palladium catalyst, specifically the ligand, is crucial for the success of the Buchwald-Hartwig amination. acs.org Bidentate phosphine (B1218219) ligands like BINAP and DPEPhos, as well as sterically hindered monodentate ligands, have proven effective in promoting the coupling of various amines with haloquinazolines. wikipedia.org For instance, the coupling of 6-bromoquinazolin-4(3H)-one with morpholine (B109124) or 1-(2-fluorophenyl)piperazine (B89578) has been achieved in high yields using a palladium acetate-xantphos catalyst system. nih.gov

Table 2: Buchwald-Hartwig Amination of Halogenated Quinazolines

| Halogenated Quinazoline | Amine | Catalyst System | Product | Yield (%) | Ref |

| This compound | Substituted anilines | Pd catalyst | 4-Anilinoquinazolines | Up to 96% | nih.gov |

| 6-Bromoquinazolin-4(3H)-one | Morpholine | Pd(OAc)₂-xantphos | 6-(Morpholin-4-yl)quinazolin-4(3H)-one | 89 | nih.gov |

| 6-Bromoquinazolin-4(3H)-one | 1-(2-Fluorophenyl)piperazine | Pd(OAc)₂-xantphos | 6-(4-(2-Fluorophenyl)piperazin-1-yl)quinazolin-4(3H)-one | 88 | nih.gov |

Kumada and Negishi Cross-Coupling

The Kumada and Negishi cross-coupling reactions provide effective pathways for the formation of carbon-carbon bonds by reacting organohalides with organomagnesium (Grignard) and organozinc reagents, respectively, in the presence of a nickel or palladium catalyst. nih.govmdpi.com These methods have been successfully applied to the synthesis of carbo-substituted quinazolines from their halogenated precursors. researchgate.net

The Negishi coupling, in particular, is noted for its functional group tolerance and typically proceeds under mild conditions to avoid the degradation of the organozinc reagent. mdpi.com An example includes the reaction of 2-chloro-6,7-dimethoxyquinazolines with methylzinc chloride, catalyzed by tetrakis(triphenylphosphine)palladium(0), to afford the corresponding 2-methylated products. nih.gov The Kumada coupling, while being the first reported palladium/nickel-catalyzed cross-coupling reaction, is somewhat limited in its application to quinazolinones due to the incompatibility of the highly reactive Grignard reagents with the amide functionality. researchgate.netorganic-chemistry.org However, it remains a valuable method for the derivatization of haloquinazolines.

Table 3: Negishi Cross-Coupling for Quinazoline Functionalization

| Halogenated Quinazoline | Organozinc Reagent | Catalyst | Product | Ref |

| 2-Chloro-6,7-dimethoxyquinazoline | CH₃ZnCl | Pd(PPh₃)₄ | 2-Methyl-6,7-dimethoxyquinazoline | nih.govmdpi.com |

| 4,6-Dichloroquinazoline | Organozinc reagent | Pd(PPh₃)₄ | 4-Substituted-6-chloroquinazoline and 6-substituted-4-chloroquinazoline | nih.gov |

Metalation and Selective Functionalization via Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net This approach involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting organometallic species with an electrophile. In the context of quinazolines, the nitrogen atoms within the ring system can act as directing groups, facilitating regioselective metalation. nih.gov

Recent studies have highlighted the use of magnesium-based reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), for the efficient and regioselective metalation of functionalized quinazolines. researchgate.net This method has proven crucial in the synthesis of complex molecules, including covalent KRAS inhibitors, where exquisite selectivity in the metalation at the C7 position of substituted quinazolines was achieved. digitellinc.com This strategy allows for the introduction of a wide range of functional groups, significantly expanding the accessible chemical space of quinazoline derivatives.

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a highly atom- and step-economical approach for the modification of organic molecules, avoiding the need for pre-functionalized starting materials. nih.gov

Copper-Catalyzed Cross-Dehydrogenative Coupling

Copper-catalyzed cross-dehydrogenative coupling (CDC) enables the formation of a bond between two C-H bonds under oxidative conditions. A notable application in quinazoline chemistry is the synthesis of 4-(indole-3-yl)quinazolines through the CDC of quinazoline-3-oxides and indoles. nih.govrsc.orgrsc.org This reaction proceeds under an air atmosphere, providing a novel and efficient protocol for the construction of these biheteroaryl products in moderate to good yields. nih.gov The proposed mechanism involves the oxidation of a copper(I) species to a copper(III) intermediate, which then undergoes reductive elimination to form the product and regenerate the active catalyst. rsc.org

Table 4: Copper-Catalyzed Cross-Dehydrogenative Coupling of Quinazoline-3-Oxides with Indoles

| Quinazoline-3-Oxide Substrate | Indole (B1671886) Substrate | Yield (%) | Ref |

| 2-(p-Tolyl)quinazoline 3-oxide | Indole | 83 | rsc.org |

| 2-(p-Tolyl)quinazoline 3-oxide | 2-Methylindole | 58 | rsc.org |

| 2-(p-Tolyl)quinazoline 3-oxide | 1,5-Dimethylindole | 76 | nih.gov |

| 6-Chloro-2-(p-tolyl)quinazoline 3-oxide | 1-Methylindole | 83 | nih.gov |

Rhodium-Catalyzed Selective C-H Bond Activation

Rhodium catalysts are particularly effective in directing C-H activation reactions. nih.gov An efficient method for the synthesis of complex fused quinazoline systems, such as isoquinolino[1,2-b]quinazolin-8-ones, has been developed using rhodium catalysis. rsc.orgrsc.org This transformation proceeds through a sequence of C-H activation-based alkenylation followed by an intramolecular aza-Heck-type cyclization. rsc.org This methodology demonstrates broad substrate tolerance under mild conditions. rsc.org

Furthermore, rhodium catalysis has been employed for the selective C-H amination of 2,4-diarylquinazolines using N-fluorobenzenesulfonimide (NFSI) as the amino source. researchgate.net This approach offers a direct route to amino-substituted quinazoline derivatives with remarkable functional group tolerance and regioselectivity. researchgate.net

Photocatalyzed Reactions and Electrochemical Functionalization

Modern synthetic chemistry has increasingly embraced photoredox catalysis and electrochemistry to forge new pathways for bond formation under mild conditions. While direct photocatalytic or electrochemical chlorination at the C4 position of a pre-formed quinazoline ring is not yet a mainstream approach, these techniques are instrumental in the synthesis of quinazolinone precursors.

Visible-light-mediated photocatalysis offers a green and efficient route to quinazolinone derivatives. For instance, a photocatalyst-free approach utilizes visible light to promote the synthesis of quinazolinones at room temperature. This method involves the in situ generation of aldehydes from the cleavage of C=C bonds, which then react with aminobenzamides. The reaction is facilitated by molecular oxygen as a clean oxidant, and visible light plays a crucial role in cleaving the starting material, facilitating cyclization, and promoting the final dehydrogenation of the intermediate.

Electrochemical methods provide an alternative for the construction of the quinazoline core. Anodic oxidation can facilitate the C(sp³)-H amination and C-N cleavage of tertiary amines in an aqueous medium, leading to the formation of quinazolines and quinazolinones. This method operates under mild conditions and offers high yields. For example, the electrolysis of 2-aminobenzamide (B116534) and various amines in a DMSO/H₂O solvent system using a platinum plate electrode can produce a range of quinazolinone derivatives. Another electrochemical approach involves the acid-catalyzed cyclization of 2-aminobenzamides using carbon and aluminum electrodes, with acetic acid serving as an inexpensive electrolyte. These electrochemical syntheses provide a scalable and environmentally friendly alternative to traditional methods that often require harsh reagents.

Transition-Metal-Free Synthesis Approaches

The development of transition-metal-free reactions is a significant advancement in organic synthesis, offering cost-effective and less toxic alternatives to traditional metal-catalyzed cross-coupling reactions. These methods are particularly relevant for the synthesis of the quinazolin-4(3H)-one core, the immediate precursor to this compound.

In Situ Amidine Generation

One notable transition-metal-free strategy involves the in situ generation of amidines. Lewis acids can catalyze the reaction of amines with nitriles to form amidines, which then undergo cyclization to form the quinazoline ring. For example, the reaction of 2-aminobenzophenones with various nitriles in the presence of a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) catalyst under microwave irradiation provides a rapid and efficient route to 2,4-disubstituted quinazolines. organic-chemistry.org This one-pot, solvent-free method benefits from short reaction times and a broad substrate scope. organic-chemistry.org

Another approach utilizes iodine as a catalyst for the aerobic oxidative synthesis of quinazolines from 2-aminobenzophenones and N-methylamines, with ammonium (B1175870) chloride as the nitrogen source. This method is advantageous for its use of molecular oxygen as a green oxidant and its scalability.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Conditions | Product | Yield (%) |

| 2-Aminobenzophenone | Nitriles | TMSOTf | Microwave, 100 °C, 10 min | 2,4-Disubstituted quinazolines | 72-78 |

| 2-Aminobenzophenone | Phenylisothiocyanate | Iodine | DMSO, 50 °C, 2-3 h | N,4-Disubstituted quinazolin-2-amines | 87-95 |

Table 1: Examples of Transition-Metal-Free Synthesis via In Situ Amidine Generation

IBX-Mediated Reactions

o-Iodoxybenzoic acid (IBX) has emerged as a powerful, mild, and environmentally friendly oxidizing agent in modern organic synthesis. It facilitates the construction of the quinazoline and quinazolin-4(3H)-one ring systems under transition-metal-free conditions.

A facile method for the synthesis of diversely substituted quinazolines involves the IBX-mediated tandem reaction of readily available o-aminobenzylamine with a variety of aldehydes. organic-chemistry.org By adjusting the equivalents of IBX, the reaction can be selectively directed to produce either quinazolines or 3,4-dihydroquinazolines in high yields. organic-chemistry.org This protocol is notable for its mild reaction conditions, operating at room temperature, and its tolerance of a wide range of functional groups on the aldehyde. organic-chemistry.org

Furthermore, the mechanochemical synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes using IBX represents a solvent-free and efficient approach. nih.gov This method, conducted in a ball mill, allows for reactions to occur at maximum concentration, often leading to higher efficiency and reduced waste. nih.gov The controlled reactivity of IBX under these conditions prevents the violent exothermic reactions that can occur between hypervalent iodine reagents and amines in the absence of a solvent. nih.gov

| Starting Material 1 | Starting Material 2 | Reagent | Conditions | Product | Yield (%) |

| o-Aminobenzylamine | Aldehydes | 2 equiv. IBX | Acetonitrile, RT, 6 h | 2-Substituted quinazolines | 55-94 |

| o-Aminobenzylamine | Aldehydes | 1 equiv. IBX | Acetonitrile, RT | 2-Substituted 3,4-dihydroquinazolines | 61-96 |

| 2-Aminobenzamide | Aldehydes | IBX | Ball mill, 1.5 h | 2-Substituted quinazolin-4(3H)-ones | Fair |

Table 2: Examples of IBX-Mediated Synthesis of Quinazoline Precursors

One-Pot and Multi-Component Reactions

One-pot and multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single operation. These strategies have been successfully applied to the synthesis of the quinazoline framework.

Annulation Approaches

Transition-metal-free annulation reactions provide a direct route to the quinazolin-4(3H)-one core. An efficient one-pot intermolecular annulation of o-aminobenzamides and thiols has been developed. This method is notable for its excellent functional group tolerance and the absence of any metal catalyst or external oxidant. The thiol substrate itself is believed to promote the dehydroaromatization step.

Cyclization Reactions

Multi-component cyclization reactions are a cornerstone of modern heterocyclic synthesis. A novel three-component reaction for the synthesis of functionalized (trichloromethyl)quinazoline-4(1H)-ones involves the reaction of trichloroacetonitrile, benzoyl chlorides, and various primary amines. This copper-catalyzed, one-pot reaction proceeds with high yields through an intramolecular C-H activation.

Another versatile one-pot, three-component synthesis of 4-arylaminoquinazolines utilizes 2-aminobenzamide, orthoesters, and various anilines in the presence of a recyclable Preyssler-type heteropolyacid catalyst, [NaP₅W₃₀O₁₁₀]¹⁴⁻. This method offers high yields and an environmentally friendly profile due to the reusability of the catalyst.

A copper-catalyzed tandem reaction of 1-(2-bromophenyl)-methanamines and amidines offers a pathway to functionalized quinazolines. This process involves a sequential Ullmann-type coupling and intramolecular cyclization. researchgate.net Similarly, a copper-catalyzed reaction of substituted 2-bromobenzonitriles with amidines or guanidine (B92328) provides an economical and practical synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives.

| Reaction Type | Starting Materials | Catalyst/Reagent | Key Features |

| Annulation | o-Aminobenzamides, Thiols | None | Transition-metal-free, external oxidant-free |

| Cyclization | Trichloroacetonitrile, Benzoyl chlorides, Primary amines | Copper catalyst | Three-component, intramolecular C-H activation |

| Cyclization | 2-Aminobenzamide, Orthoesters, Anilines | Preyssler heteropolyacid | Multi-component, recyclable catalyst |

| Tandem Cyclization | 1-(2-Bromophenyl)-methanamines, Amidines | CuI, K₃PO₄ | Ullmann-type coupling followed by cyclization |

| Cyclization | 2-Bromobenzonitriles, Amidines/Guanidine | CuI, DMEDA | Economical, readily available starting materials |

Table 3: Overview of One-Pot and Multi-Component Reactions for Quinazoline Synthesis

Reactivity and Reaction Mechanism Studies

Detailed Kinetic Studies of SNAr Reactions

Kinetic studies on the SNAr reactions of 4-chloroquinazoline with various nucleophiles, such as amines, have provided valuable insights into the reaction dynamics. The reaction rate is notably influenced by the nature of the nucleophile and the solvent. For instance, studies have explored the reactions of this compound with aniline (B41778) and hydrazine (B178648), revealing that the reaction media can activate the substrate. nih.govfigshare.com In aqueous media, the reaction with aniline is promoted under acidic conditions where the quinazoline (B50416) substrate is protonated, enhancing its electrophilicity. nih.gov Conversely, the reaction with hydrazine is improved at higher pH values. nih.gov

The reaction kinetics often follow a second-order rate law, with the rate being dependent on the concentrations of both the this compound and the nucleophile. google.com However, the mechanism can be complex. For the reaction with aniline, a stepwise SNAr mechanism is suggested, with the initial nucleophilic attack being the rate-determining step. researchgate.net In some cases, particularly with highly reactive nucleophiles, the reaction mechanism may exist on the borderline between a concerted and a stepwise pathway. researchgate.netresearchgate.net

A comparative kinetic analysis of the reaction of this compound with aniline and hydrazine in different solvents, including water, organic solvents, and ionic liquids, has been conducted to understand the solvent's role in activating the electrophile/nucleophile pair. nih.govudd.cl These studies highlight that specific interactions like hydrogen bonding between the solvent and the reactants or intermediates can significantly affect the reaction rates and mechanisms. nih.gov

Proposed Reaction Mechanisms for Key Transformations

The primary reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) mechanism. This typically involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 position of the quinazoline ring, leading to the formation of a zwitterionic intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net

Leaving Group Departure: The chloride ion is subsequently eliminated from the Meisenheimer complex to yield the final substitution product. researchgate.net

For reactions involving protonated nucleophiles, two pathways for the breakdown of the Meisenheimer complex have been proposed:

Expulsion of the leaving group followed by a rapid proton loss. researchgate.net

Base-catalyzed deprotonation of the complex, which then loses the chloride ion. researchgate.net

In the reaction with aniline in aqueous media, a proposed mechanism involves the initial protonation of the this compound substrate in acidic conditions, which activates it for the subsequent nucleophilic attack by aniline. nih.gov For the reaction with hydrazine at higher pH, a different mechanism is suggested where the deprotonated, and thus more nucleophilic, form of hydrazine is the reactive species. nih.gov

Furthermore, in certain reactions, such as those with some ketone enolates, an SRN1 (radical-nucleophilic substitution) mechanism has been considered, although for reactions of 4-chloroquinazolines with specific ketone enolates, the SNAr mechanism appears to be predominant. acs.orgacs.org Ring transformation reactions have also been observed when this compound reacts with hydrazines, leading to the formation of 1,2,4-triazoles, with specific mechanisms proposed for these rearrangements. rsc.orgrsc.org

Influence of Substituents on Reactivity and Selectivity

Substituents on both the this compound ring and the attacking nucleophile play a crucial role in determining the reactivity and selectivity of the SNAr reaction.

Substituents on the Nucleophile:

Electronic Effects: Electron-donating groups on the nucleophile, such as methoxy (B1213986) groups on anilines, generally increase its nucleophilicity and accelerate the reaction. nih.govbeilstein-journals.org Conversely, strong electron-withdrawing groups, like nitro or cyano groups on anilines, decrease nucleophilicity and can significantly slow down or even prevent the reaction. nih.govchim.it For instance, the reaction with 4-fluoro-N-methylaniline requires a longer reaction time due to the electron-withdrawing effect of the fluorine atom. nih.govbeilstein-journals.org

Steric Effects: Bulky substituents on the nucleophile, particularly at the ortho position of anilines, can sterically hinder the approach to the reaction center, leading to slower reaction rates or requiring more forcing conditions. nih.govchim.it

Substituents on the Quinazoline Ring:

The presence of other halogen atoms on the quinazoline ring influences selectivity in metal-catalyzed cross-coupling reactions. While the C4-Cl bond is highly activated, the intrinsic reactivity of other carbon-halogen bonds (e.g., C-I) can dictate the site of reaction. mdpi.com For instance, in chloro-iodo substituted quinazolines, cross-coupling often favors the more reactive C-I bond over the activated C4-Cl bond. mdpi.com In contrast, for chloro-bromo substituted quinazolines, substitution generally occurs at the more activated C4-Cl position. mdpi.com

In the case of 2,4-dichloroquinazoline (B46505), nucleophilic substitution with amines preferentially occurs at the C4 position. rsc.orgmdpi.com This regioselectivity is attributed to the electronic effect of the α-nitrogen atom, which makes the C4 position more electrophilic. mdpi.com

The chemoselectivity can also be controlled by the reaction conditions. For example, the amination of 4-chloroquinazolines with aminopyrazoles can be directed to either the primary or secondary amino group of the pyrazole (B372694) by choosing between palladium catalysis (selectivity for the secondary amine) or acid catalysis (selectivity for the primary amine). acs.org

Computational Chemistry Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the reaction pathways of this compound at a molecular level.

DFT Calculations for Regioselectivity and Activation Energy

DFT calculations have been employed to rationalize the observed regioselectivity in reactions of substituted quinazolines. For 2,4-dichloroquinazoline, calculations of the transition state geometries for the nucleophilic attack of aniline at the C2 and C4 positions show that the transition state at C4 has a lower activation energy. mdpi.com This computational finding is consistent with the experimental observation that substitution occurs preferentially at the C4 position. mdpi.com

Bond dissociation energies calculated by DFT have also been used to explain selectivity in cross-coupling reactions. For a chloro-iodo substituted quinazoline, the C-I bond was calculated to be weaker than the C4-Cl bond, explaining the preferential reaction at the iodo-substituted position. mdpi.com

HOMO/LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The LUMO of this compound is a π* orbital, and its energy level is lowered by the electron-withdrawing effect of the nitrogen atoms and the chlorine atom, making the C4 position susceptible to nucleophilic attack. mdpi.com In the context of palladium-catalyzed cross-coupling reactions, the interaction between the dxy HOMO of the PdL2 catalyst and the π* LUMO of the quinazoline heterocycle is a crucial factor in the oxidative addition step, further activating the C4-Cl bond. mdpi.com Computational studies have been used to evaluate the HOMO/LUMO energy levels to understand the electronic properties of functionalized quinazolines. chim.it

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, bonding interactions, and delocalization effects within a molecule, providing a chemical intuition-based picture of bonding. uni-muenchen.defaccts.de NBO analysis has been applied to study the intermediates in reactions involving this compound. For example, in the acylation of this compound using Breslow intermediates, NBO analysis revealed that the reactivity of these intermediates is correlated with the occupancy of the πC-C bonds of their hydroxyl enamine moieties. chim.itresearchgate.net This analysis helps in understanding how the electronic structure of the nucleophile influences its reactivity towards the quinazoline substrate.

Applications in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

4-Chloroquinazoline is a key intermediate for the synthesis of various fused heterocyclic systems. Its reaction with different nucleophiles can lead to the formation of new rings fused to the quinazoline (B50416) core. For instance, it can be used in cyclization reactions to create more complex polycyclic structures. The reaction of this compound with hydrazine (B178648) hydrate (B1144303), for example, yields 4-hydrazinylquinazoline, a precursor for synthesizing Current time information in Bangalore, IN.nih.govmdpi.comtriazolo[4,3-c]quinazoline derivatives. rroij.comscirp.org Furthermore, its derivatives can undergo metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, to introduce alkynyl groups, which can then participate in further cyclization reactions. rroij.com This adaptability makes this compound an invaluable tool for chemists seeking to build intricate molecular frameworks with potential applications in materials science and medicinal chemistry. researchgate.net

Synthesis of Bioactive Quinazoline Derivatives

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. rroij.combeilstein-journals.org this compound is a central starting material for accessing many of these bioactive derivatives through nucleophilic substitution at the C4 position. ontosight.ai

The synthesis of 4-anilinoquinazolines is one of the most significant applications of this compound. These compounds are renowned for their potent anticancer activity, often functioning as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). nih.govbeilstein-journals.org The general method involves the N-arylation of 4-chloroquinazolines with various substituted anilines. nih.gov

Microwave-assisted synthesis has emerged as a rapid and efficient method for this transformation, accommodating a wide range of anilines, including those with electron-donating and electron-withdrawing groups, to produce 4-anilinoquinazolines in good yields. nih.govbeilstein-journals.org Conventional heating methods, often requiring a solvent like 2-propanol and sometimes a catalyst, are also widely employed. nih.govnih.gov The reaction conditions can be tailored based on the reactivity of the aniline (B41778); electron-rich anilines react more readily, while electron-poor anilines may require more forcing conditions. nih.govbeilstein-journals.org The synthesis of clinically important EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232) relies on this fundamental reaction.

| Starting Material | Reagent | Product | Application |

| This compound | Substituted aniline | 4-Anilinoquinazoline (B1210976) derivative | Anticancer agents (EGFR inhibitors) |

| 6-Bromo-4-chloroquinazoline (B1286153) | Halogenated aniline | 4-Anilino-6-bromoquinazoline | Potential anti-proliferative agents |

| 4-Chloro-2-phenylquinazoline | Substituted N-methylaniline | 2-Phenyl-4-(N-methylanilino)quinazoline | Anticancer agents |

This table provides a generalized overview of the synthesis of 4-anilinoquinazolines from this compound derivatives.

The reaction of this compound with various amines, including ammonia (B1221849) and primary aliphatic amines, leads to the formation of 4-aminoquinazolines. nih.govbeilstein-journals.org These compounds serve as important intermediates for further functionalization and are also investigated for their own biological activities. For example, amination of this compound with ammonium (B1175870) acetate (B1210297) can yield 4-aminoquinazoline, which can then be further derivatized. rroij.comscirp.org The reaction with electron-rich primary aliphatic amines or hydroxy-substituted anilines often proceeds under mild conditions to give 4-aminoquinazolines in moderate to good yields. nih.govbeilstein-journals.org Microwave irradiation has also been successfully applied to shorten reaction times and improve yields for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines. nih.gov

| Starting Material | Reagent | Product | Reference |

| This compound | Ammonium acetate | 4-Aminoquinazoline | rroij.com |

| This compound | Aryl heterocyclic amine | N-Arylheterocyclic substituted-4-aminoquinazoline | nih.gov |

| This compound | p-Phenylenediamine | 4-(4-Aminoanilino)quinazoline | jst.go.jp |

This table illustrates the synthesis of various 4-aminoquinazolines starting from this compound.

This compound is a key precursor in the synthesis of various quinazolinone hybrids and analogues. While 4-quinazolinones are typically prepared by the cyclization of anthranilic acid derivatives, this compound provides an alternative route for diversification. scielo.brnih.gov For instance, reaction with nucleophiles can lead to compounds that are then converted to quinazolinone structures. More directly, it serves as a scaffold to which other heterocyclic or functional moieties are attached, creating hybrid molecules with potentially enhanced or novel biological activities. mdpi.com For example, this compound can be reacted with thiosemicarbazide (B42300) derivatives to create complex hybrids. nih.gov It has also been used in the synthesis of quinazoline derivatives containing piperazine, morpholine (B109124), and 1,2,4-triazole (B32235) Schiff-base units, many of which exhibit interesting biological profiles. mdpi.comresearchgate.net The reaction of this compound with hydrazine hydrate produces 4-hydrazinoquinazoline, a versatile intermediate for constructing various heterocyclic hybrids. rroij.com

Derivatization for Structure-Activity Relationship (SAR) Studies

This compound is an indispensable tool for conducting structure-activity relationship (SAR) studies, particularly in drug discovery. nih.gov The ease with which the chloro group at the 4-position can be substituted allows for the systematic introduction of a wide variety of substituents. mdpi.com This enables medicinal chemists to explore how different functional groups at this position influence the biological activity of the resulting quinazoline derivatives.

For instance, in the development of EGFR inhibitors, extensive SAR studies have been performed by synthesizing a library of 4-anilinoquinazolines with diverse substitution patterns on the aniline ring, starting from the corresponding this compound. nih.gov These studies have revealed that small, lipophilic substituents on the aniline ring are often crucial for potent inhibitory activity. jst.go.jp Similarly, modifications at other positions of the quinazoline ring, which can be introduced prior to or after the derivatization of the 4-chloro position, allow for a comprehensive exploration of the chemical space around the quinazoline scaffold. mdpi.comnih.gov The synthesis of a series of 4-(halogenoanilino)-6-bromoquinazolines and their 6-(4-fluorophenyl) substituted derivatives from 6-bromo-4-chloroquinazoline is a prime example of how this scaffold is used to probe the effects of multiple substitutions on anticancer activity. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of 4 Chloroquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 4-chloroquinazoline derivatives, providing detailed information about the chemical environment of magnetically active nuclei. researchgate.netekb.egrsc.orgjst.go.jpderpharmachemica.com

1H NMR, 13C NMR, and 2D-NMR Methods

¹H NMR spectroscopy is instrumental in identifying the number and connectivity of protons within a molecule. For instance, in a 6-bromo-4-chloroquinazoline (B1286153) derivative, the aromatic protons can be observed as distinct signals in the ¹H NMR spectrum. Specifically, the proton at the C2 position of the quinazoline (B50416) ring typically appears as a singlet, while other aromatic protons may exhibit more complex splitting patterns (doublets, multiplets) due to spin-spin coupling with neighboring protons. rsc.org The chemical shifts of these protons are influenced by the electronic effects of the substituents on the quinazoline ring.

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment. In this compound derivatives, the carbon atom attached to the chlorine (C4) is typically observed in the range of δ 140–145 ppm. For example, in 6-bromo-4-chloroquinazoline, the carbon atoms of the quinazoline core can be identified at specific chemical shifts, such as C2 at 157.7 ppm and C4 at 159.9 ppm, with other aromatic carbons appearing between 121.7 and 148.6 ppm. rsc.org

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms. ipb.pt COSY spectra reveal proton-proton coupling networks, helping to piece together fragments of the molecule. ipb.ptnih.govresearchgate.net HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignments for both ¹H and ¹³C signals. diva-portal.org For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range correlations between protons and carbons, aiding in the connection of different molecular fragments. ceon.rs NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is crucial for elucidating the stereochemistry of the molecule. ipb.ptceon.rs

| Technique | Information Provided | Example Application for this compound Derivatives |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Identification of aromatic proton signals and their coupling patterns. rsc.org |

| ¹³C NMR | Carbon framework | Assignment of carbon signals for the quinazoline core and substituents. rsc.org |

| COSY | ¹H-¹H coupling networks | Establishing proton connectivity within the quinazoline ring system. ipb.pt |

| HSQC | Direct ¹H-¹³C correlations | Unambiguous assignment of proton and carbon signals. diva-portal.org |

| HMBC | Long-range ¹H-¹³C correlations | Connecting different molecular fragments and confirming substituent positions. ceon.rs |

| NOESY | Spatial proximity of protons | Elucidating stereochemistry and conformation. ipb.ptceon.rs |

Mass Spectrometry (MS), including HRMS

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound derivatives and for obtaining information about their fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. researchgate.netrsc.orgderpharmachemica.com Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the analyte molecules. nih.govmdpi.com For example, the molecular weight of a this compound derivative can be confirmed by observing the protonated molecule [M+H]⁺ in the mass spectrum. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is also a characteristic feature in the mass spectra of these compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. jst.go.jpderpharmachemica.com In this compound derivatives, characteristic IR absorption bands can be observed for the C-Cl bond (typically in the range of 550–600 cm⁻¹), C=N bonds within the quinazoline ring, and aromatic C-H stretching and bending vibrations. asianpubs.org For instance, the IR spectrum of N,N-Dimethyl-5-[4′-(4″-N-methylpiperazin-1″-yl)quinazolin-6′-yl]pyrimidin-2-amine shows a characteristic C=N stretching vibration at 1601 cm⁻¹. rsc.org

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound derivatives, HPLC is often employed to assess the purity of a sample. acs.org By using a suitable stationary phase (e.g., a C18 column) and mobile phase, different compounds in a sample will have different retention times, allowing for their separation and detection. nih.gov HPLC is also crucial in monitoring the progress of chemical reactions involving this compound. researchgate.net

Theoretical and Mechanistic Insights into Quinazoline Core Functionalization

Electron-Withdrawing and Electron-Donating Group Effects

The reactivity of the quinazoline (B50416) ring system is significantly modulated by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert distinct influences on the electron density of the ring, thereby affecting its susceptibility to nucleophilic attack and the regioselectivity of functionalization.

Electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density of the quinazoline ring, making it more electrophilic. studymind.co.uk This deactivation of the ring generally makes it less reactive towards electrophilic substitution but enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions. studymind.co.ukchemguideforcie.co.uk For instance, the presence of a nitro group at the 6-position of 4-chloroquinazoline increases the reactivity of the C4 position towards nucleophilic attack. nih.gov Similarly, a cyano group, also an EWG, enhances the reactivity of the 4-chloro position. The trifluoromethyl group (-CF3) is another powerful EWG that can retard certain reactions. chim.it In contrast, halogens like chlorine, while being EWGs through their inductive effect, can also donate electron density through resonance, leading to more complex reactivity patterns. libretexts.org

Conversely, electron-donating groups, such as alkoxy (e.g., -OCH3, -OC2H5) and amino (-NH2) groups, increase the electron density of the quinazoline ring. studymind.co.ukleah4sci.com This "activation" of the ring makes it more susceptible to electrophilic attack and can decrease the rate of nucleophilic substitution at the C4 position by reducing the electrophilicity of the carbon atom. studymind.co.uk For example, an ethoxy group reduces the electrophilicity of the quinazoline core compared to a chlorine substituent, making it less reactive in nucleophilic substitutions. However, the presence of EDGs can sometimes lead to unexpected reactivity. For instance, while EDGs on the quinazoline ring generally decrease the yield in certain reactions, their presence on a reacting partner, such as a benzylamine, can also influence the reaction outcome. nih.gov

Table 1: Effect of Substituents on the Reactivity of this compound

| Substituent Group | Electronic Effect | Impact on Quinazoline Core Reactivity | Typical Reaction Outcome |

|---|---|---|---|

| Nitro (-NO2) | Strongly Electron-Withdrawing | Increases electrophilicity at C4, deactivates the ring towards electrophilic attack. chemguideforcie.co.uk | Enhanced rate of nucleophilic substitution at C4. |

| Cyano (-CN) | Electron-Withdrawing | Increases electrophilicity at C4. | Facilitates nucleophilic substitution at C4. |

| Trifluoromethyl (-CF3) | Strongly Electron-Withdrawing | Retards certain reactions due to strong deactivation. chim.it | Can lead to lower product yields in some cases. chim.it |

| Methoxy (B1213986) (-OCH3) | Electron-Donating | Decreases electrophilicity at C4, activates the ring towards electrophilic attack. vulcanchem.com | Slower rate of nucleophilic substitution at C4. |

| Amino (-NH2) | Strongly Electron-Donating | Significantly decreases electrophilicity at C4. studymind.co.uk | Reduced reactivity in nucleophilic substitution at C4. |

Role of Catalysts and Reagents in Selectivity and Reactivity

The choice of catalysts and reagents is paramount in controlling the selectivity and reactivity of this compound functionalization. Various catalytic systems, ranging from transition metals to organocatalysts, have been employed to achieve specific transformations with high efficiency and regioselectivity.

Palladium catalysts are extensively used in cross-coupling reactions involving this compound. For instance, in Suzuki-Miyaura cross-coupling reactions, palladium complexes like Pd(PPh3)4 are effective for forming C-C bonds at the C4 position. nih.gov The selectivity for the C4 position over other halogenated positions (e.g., C2 or C6-bromo) is often attributed to the "α-nitrogen effect," where the nitrogen at position 3 activates the C4-Cl bond. mdpi.commdpi.com This activation is a result of the coordination of the palladium(0) catalyst to the N-3 lone pair, which facilitates the oxidative addition step. mdpi.com Similarly, in Sonogashira cross-coupling reactions, a combination of a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) is commonly used to introduce alkynyl groups at the C4 position. mdpi.com The chemoselectivity of these reactions can be switched by altering the catalyst system. For example, the amination of 4-chloroquinazolines with aminopyrazoles can be directed to either the cyclic secondary amino group using a Pd2(dba)3/Xantphos system or to the primary amino group via an SNAr reaction in the presence of HCl. nih.govacs.org

Copper catalysts also play a significant role, particularly in amination and tandem reactions. nih.govmdpi.com For instance, CuBr has been used to catalyze the one-pot synthesis of substituted quinazolines. mdpi.com The mechanism often involves copper-catalyzed N-arylation followed by intramolecular cyclization. mdpi.com

Beyond metal catalysis, organocatalysts and specific reagents can direct the course of reactions. For example, 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the SNAr reaction of 4-chloroquinazolines with less nucleophilic amines under microwave irradiation. chim.it The proposed mechanism involves the in-situ generation of a more reactive cationic quinazoline intermediate. chim.it Acids like p-toluenesulfonic acid (p-TSA) and hydrochloric acid (HCl) can also act as catalysts, particularly in condensation and SNAr reactions, by activating the substrates. chim.itmdpi.com The choice of base is also crucial; for instance, cesium carbonate (Cs2CO3) has been found to be effective in promoting the SNAr reaction of ortho-fluorobenzamides with amides to form quinazolinones. acs.org

Table 2: Influence of Catalysts and Reagents on this compound Functionalization

| Catalyst/Reagent | Reaction Type | Role and Mechanistic Insight | Typical Outcome |

|---|---|---|---|

| Pd(PPh3)4 | Suzuki-Miyaura Coupling | Catalyzes C-C bond formation at C4. The N-3 atom facilitates oxidative addition of the Pd(0) complex. nih.govmdpi.com | Selective arylation at the C4 position. nih.gov |

| PdCl2(PPh3)2/CuI | Sonogashira Coupling | Pd catalyzes the cross-coupling while Cu(I) acts as a co-catalyst to form the copper acetylide. mdpi.com | Selective alkynylation at the C4 position. mdpi.com |

| Pd2(dba)3/Xantphos | Buchwald-Hartwig Amination | Catalyzes amination at specific sites, allowing for chemoselective functionalization. nih.govacs.org | Selective amination with cyclic secondary amines over primary amines in certain substrates. nih.gov |

| CuBr | Tandem Amination/Cyclization | Promotes N-arylation followed by intramolecular cyclization. mdpi.com | One-pot synthesis of substituted quinazolines. mdpi.com |

| DMAP | SNAr Amination | Acts as a nucleophilic catalyst, forming a highly reactive cationic quinazolinium intermediate. chim.it | Facilitates amination with weakly nucleophilic amines. chim.it |

| HCl | SNAr Amination | Protonates the quinazoline ring, increasing its electrophilicity for nucleophilic attack. chim.itfrontiersin.org | Promotes amination, can switch chemoselectivity in certain cases. nih.gov |

Interactions with Solvents: Hydrogen Bonding, π-π Stacking, and p-π Stacking

Solvent interactions play a critical, though often subtle, role in the functionalization of the this compound core by influencing reactant and transition state stability. These interactions include hydrogen bonding, π-π stacking, and p-π stacking.

Hydrogen bonding is a particularly important specific solvent interaction. frontiersin.org Protic solvents, such as water and alcohols, can act as hydrogen bond donors, stabilizing anionic intermediates and transition states in SNAr reactions. frontiersin.orgresearchgate.net For example, in the reaction of this compound with aniline (B41778), aqueous media can promote the reaction by electrophilically solvating the quinazoline substrate through protonation, making it more susceptible to nucleophilic attack. frontiersin.org Conversely, in reactions with hydrazine (B178648), a more basic nucleophile, the solvent can act as a nucleophilic solvating agent, enhancing the reactivity of the hydrazine. frontiersin.org Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also effective in SNAr reactions as they can solvate the cationic species and stabilize the transition state, leading to increased reaction rates. google.com

p-π stacking, an interaction between a lone pair of electrons (p-orbital) and a π-system, is another potential solvent interaction. frontiersin.org The nitrogen atoms in the quinazoline ring possess lone pairs that could engage in p-π stacking with suitable aromatic solvents. These specific interactions can influence the local solvent environment around the reacting species, thereby affecting reaction rates and selectivity. frontiersin.org Computational studies have suggested that such specific interactions, including hydrogen bonding and various stacking interactions, can be crucial in determining reaction pathways and selectivity. frontiersin.org For instance, the formation of a π-complex between aniline and 2,4-dichloroquinazoline (B46505) has been identified as an initial step in the SNAr reaction through potential energy surface analysis. mdpi.com

Future Directions and Emerging Research Areas

Novel Synthetic Protocol Development for Green Chemistry Principles

The traditional synthesis of 4-chloroquinazoline often involves harsh reagents and generates significant waste. mdpi.com Consequently, a major thrust in current research is the development of greener and more sustainable synthetic methodologies.

One promising approach is the use of microwave irradiation. This technique has been shown to significantly reduce reaction times, simplify handling, and provide an environmentally friendly alternative to classical methods that often require prolonged refluxing. nih.gov For instance, microwave-assisted N-arylation of 4-chloroquinazolines in a mixture of THF and water has been developed as a base-free, rapid, and efficient method for producing 4-anilinoquinazolines. nih.govbeilstein-journals.org This method is more sustainable than protocols that use large amounts of organic solvents. beilstein-journals.org

Another green approach involves visible light-driven photocatalysis. A recent study demonstrated the use of curcumin-sensitized titanium dioxide (TiO2) nanoparticles for the one-pot, three-component synthesis of quinazoline (B50416) derivatives. mdpi.com This method utilizes visible light as a renewable energy source and has shown excellent product yields and catalyst reusability, highlighting its potential for eco-friendly and cost-effective organic synthesis. mdpi.com

Furthermore, researchers are exploring solvent-free and catalyst-free reaction conditions. For example, a simple, efficient, and environmentally friendly approach for preparing 4-anilinoquinazoline (B1210976) derivatives involves the transformation of indoline-2,3-dione to formamidine. researchgate.net The development of such protocols that minimize or eliminate the use of hazardous chemicals and solvents is a critical step towards a more sustainable chemical industry.

Exploration of Diverse Functional Groups and Building Blocks

The functionalization of the this compound core with a wide variety of substituents is crucial for generating novel compounds with tailored properties. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, making it an ideal handle for introducing diverse functional groups. rroij.com

Researchers are actively exploring the introduction of various amines, including primary and secondary amines, anilines, and heterocyclic amines, at the 4-position to create libraries of 4-aminoquinazoline derivatives. nih.govbeilstein-journals.orgtandfonline.comscirp.org The reactivity of these reactions can be influenced by the electronic nature of the amine, with electron-rich amines generally reacting more readily. beilstein-journals.org

Beyond simple amination, the introduction of other functionalities is also being investigated. For example, this compound can be reacted with potassium cyanide to produce 4-quinazolinecarbonitrile, a versatile intermediate for synthesizing various other derivatives. ontosight.ai Additionally, the reaction with thiourea (B124793) can lead to the formation of 4-thioquinazoline derivatives, which have shown potential antiviral activity. mdpi.com

The use of diverse building blocks extends to the quinazoline core itself. The synthesis can start from substituted 2-aminobenzoic acids or anthranilic acids, allowing for the incorporation of various substituents on the benzene (B151609) ring of the quinazoline scaffold. mdpi.comjst.go.jp This strategy, combined with the functionalization at the 4-position, provides a powerful tool for creating a vast chemical space of quinazoline derivatives with diverse biological and material properties. mdpi.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational modeling is becoming an indispensable tool in modern chemical research, offering insights into reaction mechanisms, predicting reactivity, and guiding the design of new synthetic strategies. In the context of this compound chemistry, computational methods are being employed to understand and predict its reactivity and selectivity.

Density Functional Theory (DFT) calculations have been used to rationalize the regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloroquinazolines. These calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the 2-position. mdpi.com This theoretical finding aligns with experimental observations where substitution preferentially occurs at the C4 position. mdpi.com DFT has also been used to compare the bond dissociation energies of different carbon-halogen bonds in polyhalogenated quinazolines, helping to predict which halogen will be more reactive in cross-coupling reactions. mdpi.com